Cas no 2253638-78-5 (3-Amino-2,5-dibromo-1H-pyridin-4-one)

3-Amino-2,5-dibromo-1H-pyridin-4-one is a brominated pyridinone derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring amino and bromo substituents, makes it a versatile intermediate for synthesizing heterocyclic compounds. The presence of multiple bromine atoms enhances reactivity, facilitating further functionalization in cross-coupling or nucleophilic substitution reactions. This compound may also serve as a precursor for bioactive molecules due to its pyridinone core, which is common in medicinal chemistry. Its stability under standard conditions and well-defined reactivity profile make it suitable for controlled synthetic applications. Researchers value it for its potential in developing novel therapeutic agents or specialized chemical probes.
3-Amino-2,5-dibromo-1H-pyridin-4-one structure
2253638-78-5 structure
Product name:3-Amino-2,5-dibromo-1H-pyridin-4-one
CAS No:2253638-78-5
MF:C5H4Br2N2O
Molecular Weight:267.906059265137
CID:6352654
PubChem ID:137935889

3-Amino-2,5-dibromo-1H-pyridin-4-one 化学的及び物理的性質

名前と識別子

    • EN300-6503697
    • 3-Amino-2,5-dibromo-1H-pyridin-4-one
    • 3-amino-2,5-dibromopyridin-4-ol
    • 2253638-78-5
    • インチ: 1S/C5H4Br2N2O/c6-2-1-9-5(7)3(8)4(2)10/h1H,8H2,(H,9,10)
    • InChIKey: QBTKMASLHGXXFO-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(C(=CN1)Br)=O)N

計算された属性

  • 精确分子量: 267.86699g/mol
  • 同位素质量: 265.86904g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 244
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 55.1Ų

3-Amino-2,5-dibromo-1H-pyridin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6503697-0.25g
3-amino-2,5-dibromopyridin-4-ol
2253638-78-5 95.0%
0.25g
$481.0 2025-03-14
Enamine
EN300-6503697-0.5g
3-amino-2,5-dibromopyridin-4-ol
2253638-78-5 95.0%
0.5g
$758.0 2025-03-14
Enamine
EN300-6503697-5.0g
3-amino-2,5-dibromopyridin-4-ol
2253638-78-5 95.0%
5.0g
$2816.0 2025-03-14
1PlusChem
1P028OCC-100mg
3-amino-2,5-dibromopyridin-4-ol
2253638-78-5 95%
100mg
$479.00 2024-05-25
1PlusChem
1P028OCC-250mg
3-amino-2,5-dibromopyridin-4-ol
2253638-78-5 95%
250mg
$657.00 2024-05-25
1PlusChem
1P028OCC-10g
3-amino-2,5-dibromopyridin-4-ol
2253638-78-5 95%
10g
$5224.00 2023-12-18
Aaron
AR028OKO-50mg
3-amino-2,5-dibromopyridin-4-ol
2253638-78-5 95%
50mg
$336.00 2025-02-16
Enamine
EN300-6503697-0.1g
3-amino-2,5-dibromopyridin-4-ol
2253638-78-5 95.0%
0.1g
$337.0 2025-03-14
Enamine
EN300-6503697-2.5g
3-amino-2,5-dibromopyridin-4-ol
2253638-78-5 95.0%
2.5g
$1903.0 2025-03-14
Aaron
AR028OKO-10g
3-amino-2,5-dibromopyridin-4-ol
2253638-78-5 95%
10g
$5767.00 2023-12-15

3-Amino-2,5-dibromo-1H-pyridin-4-one 関連文献

3-Amino-2,5-dibromo-1H-pyridin-4-oneに関する追加情報

Introduction to 3-Amino-2,5-dibromo-1H-pyridin-4-one (CAS No. 2253638-78-5)

3-Amino-2,5-dibromo-1H-pyridin-4-one (CAS No. 2253638-78-5) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridones, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The chemical structure of 3-Amino-2,5-dibromo-1H-pyridin-4-one features a pyridine ring with a ketone group at the 4-position, an amino group at the 3-position, and bromine substituents at the 2 and 5 positions. This unique arrangement of functional groups imparts specific physicochemical properties that make it an interesting candidate for various biological studies.

In terms of its synthesis, 3-Amino-2,5-dibromo-1H-pyridin-4-one can be prepared through a multi-step process involving the condensation of appropriate precursors. Recent advancements in synthetic methods have led to more efficient and scalable routes for its production, which is crucial for its potential commercialization and broader application in drug discovery.

The biological activity of 3-Amino-2,5-dibromo-1H-pyridin-4-one has been extensively studied in various in vitro and in vivo models. One of the key areas of interest is its potential as an anticancer agent. Research has shown that this compound exhibits selective cytotoxicity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the disruption of cellular processes such as DNA replication and protein synthesis, leading to apoptosis or programmed cell death.

Beyond its anticancer properties, 3-Amino-2,5-dibromo-1H-pyridin-4-one has also been investigated for its antimicrobial activity. Studies have demonstrated that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This makes it a promising lead compound for the development of new antibiotics, especially in light of the growing global challenge of antibiotic resistance.

In addition to its direct biological effects, 3-Amino-2,5-dibromo-1H-pyridin-4-one has been explored as a scaffold for the design and synthesis of more potent and selective derivatives. Through structural modifications and optimization, researchers have been able to enhance the pharmacological properties of this compound, such as improving its solubility, stability, and bioavailability.

The pharmacokinetic profile of 3-Amino-2,5-dibromo-1H-pyridin-4-one is another important aspect that has been studied. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for ensuring that the compound can effectively reach its target site within the body and exert its therapeutic effects without causing significant side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-Amino-2,5-dibromo-1H-pyridin-4-one in human subjects. Early results from phase I trials have shown promising outcomes in terms of tolerability and preliminary evidence of antitumor activity. However, further studies are needed to fully assess its therapeutic potential and optimize dosing regimens.

In conclusion, 3-Amino-2,5-dibromo-1H-pyridin-4-one (CAS No. 2253638-78-5) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd